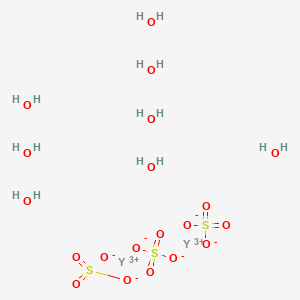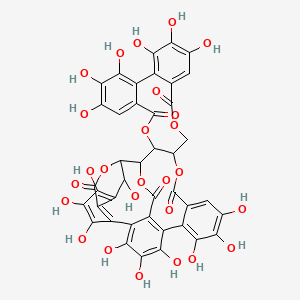![molecular formula C18H14N4O2 B1583209 N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide CAS No. 55119-42-1](/img/structure/B1583209.png)
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide
Overview
Description
“N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide” is a chemical compound with the molecular formula C18H14N4O2 . It has a molecular weight of 318.32900 .
Physical And Chemical Properties Analysis
“N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide” has a density of 1.362g/cm3 and a boiling point of 392.8ºC at 760 mmHg . The melting point was not available in the resources .Scientific Research Applications
Polymer Synthesis and Modification
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide and its derivatives have been explored for the synthesis of rigid-rod polyamides and polyimides, which are of interest due to their remarkable solubility, thermal stability, and fluorescence properties. For instance, Spiliopoulos et al. (1998) described the synthesis of soluble, rigid-rod polyamides and polyimides incorporating phenyl or alkoxyphenyl-substituted m-terphenyls, highlighting the enhanced solubility and reduced thermal stability imparted by the pendent groups Spiliopoulos & Mikroyannidis, 1998. Similarly, Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) discussed the preparation and properties of amorphous rigid-rod polyamides and polyimides derived from diamino- and carboxy-diphenyl-p-terphenyl, noting their excellent solubility and thermal stability Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998.
Coordination Polymers and Material Science
The compound has also been used in the development of coordination polymers with metals, demonstrating diverse structural properties and potential applications in material science. For example, Yeh, Chen, and Wang (2008) explored the role of ligand conformation in creating copper(II) and silver(I) coordination polymers, where the angular dipyridyl ligand bearing an amide spacer led to various 1-D polymeric structures with potential emissions attributed to intraligand transitions Yeh, Chen, & Wang, 2008.
Organic Synthesis and Medicinal Chemistry
In medicinal chemistry, the core structure of N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide has been a framework for the development of kinase inhibitors and other bioactive molecules. Schroeder et al. (2009) identified substituted derivatives as potent and selective Met kinase inhibitors, demonstrating significant antitumor activity and leading to clinical trials Schroeder et al., 2009. Similarly, Zhou et al. (2008) described the synthesis and biological evaluation of a compound (MGCD0103) as an isotype-selective histone deacetylase inhibitor with significant antitumor activity in vivo, highlighting its potential as an anticancer drug Zhou et al., 2008.
properties
IUPAC Name |
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-17(13-5-9-19-10-6-13)21-15-1-2-16(4-3-15)22-18(24)14-7-11-20-12-8-14/h1-12H,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVBSQVONILYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319023 | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide | |
CAS RN |
55119-42-1 | |
| Record name | MLS000758532 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000758532 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)








